5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family to which this compound belongs, have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been identified as having significant photophysical properties , suggesting they may interact with light-sensitive biochemical pathways.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as having significant photophysical properties , suggesting they may have effects at the molecular and cellular level related to light absorption and emission.
Action Environment
The photophysical properties of pyrazolo[1,5-a]pyrimidines suggest that light conditions could potentially influence their action.
Biochemical Analysis
Biochemical Properties
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain tyrosine kinases, which are crucial in cell signaling pathways . Additionally, this compound can bind to specific receptors, altering their conformation and function. These interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving tyrosine kinases and other signaling molecules . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy . Furthermore, its impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell health and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the transcriptional activity of specific genes, thereby modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of target enzymes and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate target pathways without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites. These interactions are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The compound’s localization can influence its activity and effectiveness as a therapeutic agent .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of isoflavones with 3-aminopyrazoles. This reaction can be carried out under microwave irradiation or conventional heating methods. The choice of method depends on the desired regioselectivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the condensation process. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.
Medicine: It has been investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Due to its photophysical properties, it is used in the development of fluorescent probes and materials for optoelectronic applications
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 6,7-Diarylpyrazolo[1,5-a]pyrimidines
Uniqueness
5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-11(2)17-14(16-10)13(9-15-17)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFZWNJQKGLQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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